

Introduction: The Versatile Scaffolding of 1-Tetralone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Tetralone**

Cat. No.: **B052770**

[Get Quote](#)

1-Tetralone, a bicyclic aromatic ketone, serves as a cornerstone in synthetic organic and medicinal chemistry. Its unique structure, a fusion of a benzene ring and a cyclohexanone ring, provides a versatile platform for chemical modifications, making it an invaluable precursor for a wide range of commercially significant compounds. This guide offers a comprehensive overview of **1-Tetralone**, from its fundamental properties to its applications in cutting-edge research and development.

CAS Number: 529-34-0[\[1\]](#)[\[2\]](#) Preferred IUPAC Name: 3,4-Dihydronaphthalen-1(2H)-one[\[2\]](#)[\[3\]](#)

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. **1-Tetralone** is a colorless to light brown oily liquid with a faint, characteristic odor.[\[3\]](#)[\[4\]](#) It is insoluble in water but readily dissolves in most organic solvents.[\[3\]](#)[\[5\]](#)

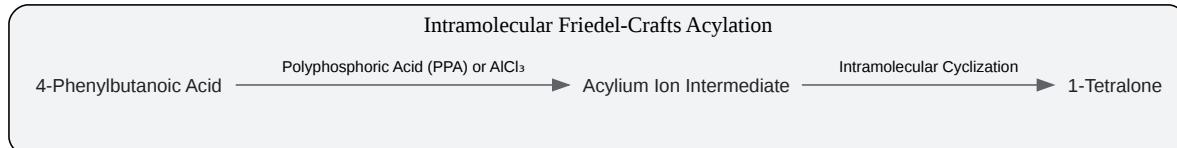
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O	[1][2]
Molar Mass	146.19 g/mol	[1][2]
Appearance	Colorless to light brown liquid	[3][4]
Density	1.099 g/cm ³ (at 25 °C)	[3][6]
Melting Point	2–7 °C	[3][6]
Boiling Point	255–257 °C	[2][3]
Refractive Index (n ²⁰ /D)	1.5672	[2][3]
UV Absorption (Hexane)	λ _{max} 247.5 nm, 290 nm	[2][6]

Synthesis of 1-Tetralone: Established and Modern Methodologies

The synthesis of **1-Tetralone** can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions.

Intramolecular Friedel-Crafts Acylation

A prevalent laboratory and industrial method for synthesizing **1-Tetralone** is the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its derivatives.[3][4] This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid or hydrofluoric acid.[4] The use of 4-phenylbutyryl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can also be employed, often with shorter reaction times.[3][4]



[Click to download full resolution via product page](#)

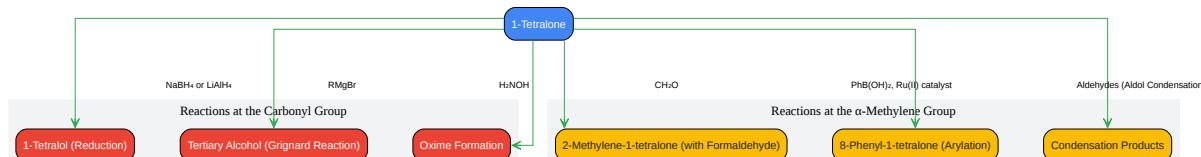
Caption: Synthesis of **1-Tetralone** via Friedel-Crafts Acylation.

Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

Another commercially significant route is the oxidation of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin.[3][4] This process often involves air oxidation in the presence of metal catalysts, such as chromium or copper salts, which proceeds via a hydroperoxide intermediate.[3][7]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of **1-Tetralone** is dominated by its two key functional components: the carbonyl group and the α -methylene group, which is adjacent to both the carbonyl and the aromatic ring. This dual reactivity makes it a versatile intermediate.

[Click to download full resolution via product page](#)

Caption: Key Reaction Pathways of **1-Tetralone**.

Key Reactions Include:

- Reduction: The ketone functionality can be readily reduced to a secondary alcohol, 1-tetralol, using reducing agents like sodium borohydride or lithium aluminum hydride.[3][8] A Birch reduction can reduce it further to 1,2,3,4-tetrahydronaphthalene.[3][8]

- Grignard Reactions: Reaction with Grignard reagents, such as phenylmagnesium bromide, results in the formation of tertiary alcohols.[3][8]
- α -Functionalization: The α -methylene group is particularly reactive. It can undergo reactions like alkylation, arylation, and condensation. For instance, ruthenium-catalyzed arylation with phenyl boronic acid derivatives yields 8-phenyl-**1-tetralone**.[3][8]
- Aromatization: **1-Tetralone** can be aromatized to 1-naphthol, a crucial industrial intermediate, through catalytic dehydrogenation at high temperatures.[3]

Applications in Research and Drug Development

The **1-tetralone** scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[9][10]

- Antidepressants: It is a key precursor in the synthesis of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI).[9]
- Cardiovascular Drugs: 1-Naphthol, derived from **1-tetralone**, is a starting material for the beta-blocker propranolol.[3]
- Anticancer Agents: The tetralone core is found in various compounds with demonstrated antiproliferative activity against cancer cell lines.[9]
- Natural Product Synthesis: The **1-tetralone** skeleton is present in natural products like Aristolegone A, which is used in traditional Chinese medicine.[3][10]
- Metabolic Disorders: Derivatives of **1-tetralone** have been investigated as potent and selective inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for treating metabolic disorders.[11]

Experimental Protocol: Reduction of **1-Tetralone** to **1-Tetralol**

This protocol details a standard laboratory procedure for the reduction of **1-tetralone** using sodium borohydride. This experiment is a fundamental transformation and serves as a reliable method for producing 1-tetralol.

Objective: To synthesize 1-tetralol from **1-tetralone** via reduction with sodium borohydride.

Materials:

- **1-Tetralone** (1.0 eq)
- Methanol (solvent)
- Sodium borohydride (NaBH_4) (1.05 eq)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **1-tetralone** (e.g., 3.65 g, 25.0 mmol) in methanol (e.g., 30 mL).[\[5\]](#)
 - Rationale: Methanol is a suitable polar protic solvent that dissolves both the starting material and the reducing agent.
- Cooling: Place the flask in an ice-water bath and stir the solution until it cools to 0-5 °C.
 - Rationale: The reduction reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.
- Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.98 g, 26.3 mmol) to the cooled solution in small portions over 10-15 minutes.[\[5\]](#)
 - Rationale: Slow, portion-wise addition is crucial to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.

- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
 - Rationale: Allowing the reaction to proceed at room temperature ensures completion. TLC is an essential technique for verifying the consumption of the starting material.
- Quenching: Carefully quench the reaction by slowly adding deionized water (e.g., 20 mL) to decompose any excess sodium borohydride. Then, acidify the mixture to pH ~2-3 with 1 M HCl.
 - Rationale: Quenching safely neutralizes the reactive reducing agent. Acidification protonates the resulting alkoxide to form the alcohol and helps in the subsequent workup.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).
 - Rationale: Ethyl acetate is a water-immiscible organic solvent that will selectively dissolve the desired product, separating it from the aqueous phase.
- Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
 - Rationale: Washing with brine removes residual water from the organic phase. The drying agent removes any remaining traces of water.
- Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 1-tetralol.
 - Rationale: This step removes the volatile organic solvent, leaving the non-volatile product.
- Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Safety and Handling

1-Tetralone is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[\[2\]](#) [\[12\]](#) It is essential to handle this chemical with appropriate personal protective equipment

(PPE) in a well-ventilated area or a chemical fume hood.[13][14]

- Personal Protective Equipment: Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[13][15]
- Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[12][13] Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[12][13]
- First Aid: In case of contact, flush the affected area with copious amounts of water.[12] If inhaled, move to fresh air.[12] If ingested, rinse the mouth with water and seek immediate medical attention.[12][13]

References

- **1-Tetralone** - Wikipedia. [Link]
- **1-Tetralone** | C10H10O - PubChem. [Link]
- Synthesis of **1-tetralone** 1-tetralol - PrepChem.com. [Link]
- Microwave-Promoted Synthesis of **1-Tetralones** via Iminyl Radical-Mediated 1,5-Hydrogen Atom Transfer - The Journal of Organic Chemistry. [Link]
- **1-Tetralone**, 97% 529-34-0 - Ottokemi. [Link]
- An Overview of Synthetic Approaches towards of Nitration of α -Tetralones - Bentham Science. [Link]
- **1-Tetralone** CAS#: 529-34-0 - ChemWh
- Reaction pathway for the synthesis of **1-tetralone** derivatives (1a–h),...
- Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - NIH. [Link]
- Reaction of **1-tetralones** with potassium hydroxide-sodium hydroxide - The Journal of Organic Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Tetralone, 97% | Fisher Scientific [fishersci.ca]
- 2. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Tetralone | 529-34-0 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 9. nbino.com [nbino.com]
- 10. An Overview of Synthetic Approaches towards of Nitration of α -Tetralones – Material Science Research India [materialsciencejournal.org]
- 11. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Tetralone(529-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: The Versatile Scaffolding of 1-Tetralone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052770#1-tetralone-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com